N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide
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Overview
Description
N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide typically involves the formation of the triazole ring followed by the introduction of the cyanomethyl and propyl groups. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the preparation of intermediates, such as 1,2,4-triazole, followed by functionalization to introduce the cyanomethyl and propyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups to the benzamide moiety .
Scientific Research Applications
N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological molecules. This allows the compound to modulate the activity of enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Fluconazole: A triazole antifungal agent with a similar core structure.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Uniqueness
N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide is unique due to the presence of the cyanomethyl and propyl groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N-(cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-2-9-18(10-7-15)14(20)12-5-3-4-6-13(12)19-11-8-16-17-19/h3-6,8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRXGPHESHCANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=CC=C1N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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